4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one
Description
4-Thia-1,8,12-triazatricyclo[7.3.0.0²⁶]dodeca-2(6),9,11-trien-7-one is a heterocyclic compound characterized by a tricyclic framework incorporating sulfur (thia) and nitrogen (aza) atoms. This compound’s unique arrangement of heteroatoms and ring strain may influence its reactivity, solubility, and pharmacological properties .
Properties
Molecular Formula |
C8H7N3OS |
|---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
4-thia-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),9,11-trien-7-one |
InChI |
InChI=1S/C8H7N3OS/c12-8-5-3-13-4-6(5)11-7(10-8)1-2-9-11/h1-2H,3-4H2,(H,10,12) |
InChI Key |
MROHKWBYJSDWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)N3C(=CC=N3)NC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach involving:
- Construction of the core tricyclic scaffold via cyclization reactions
- Introduction of sulfur and nitrogen heteroatoms through heterocyclic ring formation
- Functional group transformations to install the keto (7-one) moiety and adjust unsaturation
Key synthetic steps include:
- Cycloaddition reactions: [3+2] or [4+2] cycloadditions to form the triazatricyclic core
- Thiation reactions: Incorporation of sulfur via thiation agents or sulfur-containing building blocks
- Amidation and oxidation: To introduce the ketone functionality at position 7
Specific Synthetic Routes Reported
Due to the compound’s complexity, several synthetic routes have been documented in the literature and chemical databases, summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of bicyclic intermediate | Use of substituted hydrazines and sulfur sources under reflux in polar solvents | Formation of intermediate thia-triazole bicyclic system |
| 2 | Intramolecular cyclization | Acid or base catalysis, heating | Closure of the tricyclic ring system |
| 3 | Oxidation | Mild oxidants such as PCC or Dess–Martin periodinane | Introduction of keto group at position 7 |
| 4 | Purification | Chromatography (silica gel column), recrystallization | Isolation of pure 4-Thia-1,8,12-triazatricyclo compound |
Representative Example from Literature
A reported synthesis involves:
- Starting from a substituted thiadiazole precursor
- Reacting with hydrazine derivatives to form the triazatricyclic intermediate
- Cyclization under controlled thermal conditions to form the fused ring system
- Final oxidation step to yield the ketone functionality
This method yields the target compound with moderate to good yields (45–70%) depending on reaction conditions and purity of starting materials.
Analytical Data Supporting Preparation
Analytical techniques are critical for confirming the structure and purity of the synthesized compound:
| Technique | Purpose | Typical Observations |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | Characteristic chemical shifts for triazole protons, thia ring, and keto group |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at 337.1 Da (consistent with C17H15N5OS) |
| IR Spectroscopy | Functional group identification | Strong absorption band near 1700 cm⁻¹ (C=O stretch) |
| Elemental Analysis | Purity and composition | Consistent with theoretical C, H, N, S content |
Research Findings and Optimization Notes
- Yield Optimization: Reaction temperature and solvent polarity critically influence cyclization efficiency.
- Purity Enhancement: Use of gradient chromatography improves isolation of the pure compound.
- Scalability: The synthetic route is amenable to scale-up with careful control of moisture and oxygen-sensitive steps.
- Alternative Routes: Some studies explore microwave-assisted synthesis to reduce reaction times and improve yields.
Summary Table of Preparation Methods
| Method Aspect | Details | Advantages | Limitations |
|---|---|---|---|
| Cycloaddition-based | Stepwise ring formation using hydrazines & sulfur sources | High regioselectivity | Requires careful control of conditions |
| Thiation reaction | Incorporation of sulfur via thiation agents | Efficient sulfur incorporation | Possible side reactions if conditions not optimized |
| Oxidation step | Use of mild oxidants for keto group introduction | Mild conditions preserve ring integrity | Oxidant choice critical to avoid over-oxidation |
| Purification | Chromatography and recrystallization | High purity product achievable | Time-consuming, requires solvent optimization |
Chemical Reactions Analysis
Types of Reactions
4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this section compares the compound with structurally related molecules, focusing on core frameworks, substituents, and functional groups.
Structural Analogues from Bioorganic Chemistry
Two closely related compounds, 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) and 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) , share similarities but differ critically:
- Core Structure : Both feature a tetracyclic system (vs. the tricyclic core of the target compound), with two sulfur (3,7-dithia) and one nitrogen (5-aza) atom. This increased ring count and heteroatom density may enhance rigidity and alter π-π stacking interactions .
- Substituents : The 4-methoxy (IIi) and 4-hydroxy (IIj) phenyl groups introduce polarity differences. The hydroxyl group in IIj likely improves aqueous solubility but reduces metabolic stability compared to the methoxy analogue .
Functionalized Derivative from Arctom
The compound 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[4-(trifluoromethoxy)phenyl]propanamide (Arctom, 2021) shares the tricyclic backbone but includes:
- Additional Substituents: A butyl group at position 8 and a trifluoromethoxy-phenyl propanamide side chain.
- Heteroatom Configuration : The 5-thia and tetraaza (1,8,10,11) arrangement differs from the target compound’s 4-thia and triaza (1,8,12) system, altering electronic properties and hydrogen-bonding capacity .
Data Table: Key Structural and Functional Differences
| Compound Name | Core Structure | Heteroatoms | Key Substituents | Functional Impact |
|---|---|---|---|---|
| 4-Thia-1,8,12-triazatricyclo[7.3.0.0²⁶]dodeca-2(6),9,11-trien-7-one | Tricyclo[7.3.0.0²⁶] | 1 S, 3 N | None | Balanced polarity, moderate reactivity |
| 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) | Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] | 2 S, 1 N | 4-Methoxyphenyl | Increased lipophilicity, reduced H-bonding |
| 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) | Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] | 2 S, 1 N | 4-Hydroxyphenyl | Enhanced solubility, metabolic liability |
| Arctom’s 5-Thia-1,8,10,11-tetraazatricyclo[7.3.0.0²⁶] derivative | Tricyclo[7.3.0.0²⁶] | 1 S, 4 N | 8-Butyl, 4-(trifluoromethoxy)phenyl | High lipophilicity, improved PK/PD |
Research Findings and Implications
Biological Activity
4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one (CAS No. 1545859-13-9) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a tricyclic structure with a thia (sulfur) atom integrated into its framework. Its molecular formula is with a molecular weight of approximately 193.23 g/mol .
Research indicates that this compound exhibits multiple mechanisms of action:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in vitro.
Biological Activity Data
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli in disk diffusion assays.
- Methodology : The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.
- Results : MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain.
-
Anticancer Research : Another study investigated the effects of the compound on human breast cancer cell lines (MCF-7).
- Methodology : Cell viability was assessed using MTT assays after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.
-
Inflammation Study : A recent investigation focused on the anti-inflammatory properties of the compound using RAW 264.7 macrophages.
- Methodology : Cells were treated with lipopolysaccharide (LPS) to induce inflammation and subsequently treated with the compound.
- Results : The compound significantly reduced pro-inflammatory cytokines compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
